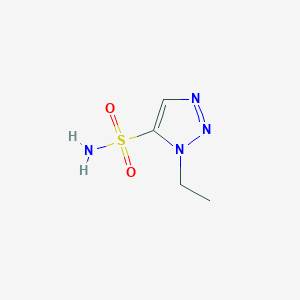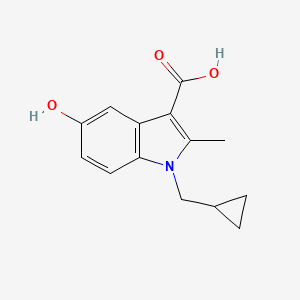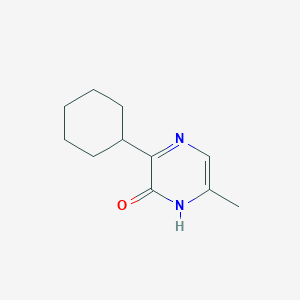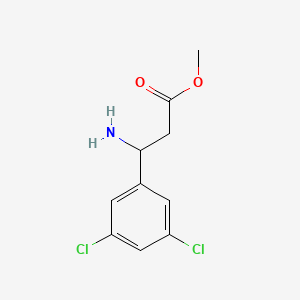
1-Ethyl-1H-1,2,3-triazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position and a sulfonamide group at the 5-position of the triazole ring. Triazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-1,2,3-triazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-ethyl-1H-1,2,3-triazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the synthesis and metabolism of para-aminobenzoic acid (PABA) in bacteria, thereby preventing bacterial growth. Molecular docking studies have shown that the compound can effectively bind to the active sites of enzymes, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
- 1-Methyl-1H-1,2,3-triazole-5-sulfonamide
- 1-Phenyl-1H-1,2,3-triazole-5-sulfonamide
Comparison: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the presence of an ethyl group can influence its solubility and interaction with biological targets, making it more or less effective in certain contexts .
Eigenschaften
Molekularformel |
C4H8N4O2S |
|---|---|
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
3-ethyltriazole-4-sulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
InChI-Schlüssel |
YCUYJHAPPXBOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CN=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)


![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)


![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)




